molecular formula C21H16N2O2 B5319170 4-(4-biphenylylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone

4-(4-biphenylylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5319170
M. Wt: 328.4 g/mol
InChI Key: GIDLBISASXXUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Innovative biocatalytic synthesis methods for 3,4-dihydro-2(1H)-quinoxalinones have been developed, offering environmentally friendly and efficient production routes with high yields and green chemistry metrics (Petronijevic et al., 2017).
  • Synthesis of 3-phenacyl derivatives of 2(1H)-quinoxalinone and 2H-1,4-benzoxazin-2-one with a focus on introducing a common structural element for comparison with related compounds has been reported (Iwanami, Seki, & Inagaki, 1971).

Molecular Structure Analysis

  • Analysis of quinolinone structures with various ligands, such as bromine and nitrobenzyl, provides insights into their molecular structures and intermolecular interactions (Michelini et al., 2019).
  • The existence of quinoxalinone derivatives in the enamine form has been evidenced by IR and NMR spectral data, emphasizing the significance of internal chelation both in the crystalline and solution states (Iwanami & Inagaki, 1976).

Chemical Reactions and Properties

  • Studies on the reactions of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-Quinoxalinones offer insights into the chemical properties and potential rearrangements of quinoxalinone derivatives (Ashry, Kholy, & Kilany, 1978).
  • The reactivity and transformation of quinoxaline 1,4-dioxides with acetic anhydride reveal insights into their chemical behavior and potential for novel rearrangements (Ahmed, Qureshi, Habib, & Farooqi, 1987).

Physical Properties Analysis

  • Characterization of organic salts of quinoxalines, such as 2-((4-bromophenyl)amino) pyrido[1,2-a] quinoxalin-11-ium bromide, using various spectroscopic and X-ray techniques provides detailed information on their physical properties (Faizi et al., 2018).

Chemical Properties Analysis

  • The use of palladium-catalyzed oxidative carbonylation for the synthesis of quinolin-4-one derivatives highlights the versatility and reactivity of the quinoxalinone scaffold in chemical transformations (Costa et al., 2004).
  • Synthesis of photochromic quinoxaline derivatives and their chemical property analysis contributes to understanding their potential applications and reactivity (Zbruyev et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoxalinone derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, developing more efficient synthesis methods, or investigating its physical and chemical properties .

properties

IUPAC Name

4-(4-phenylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c24-20-14-23(19-9-5-4-8-18(19)22-20)21(25)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDLBISASXXUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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